2-Bromo-5-(methylthio)pyridine

Catalog No.
S684347
CAS No.
134872-23-4
M.F
C6H6BrNS
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(methylthio)pyridine

CAS Number

134872-23-4

Product Name

2-Bromo-5-(methylthio)pyridine

IUPAC Name

2-bromo-5-methylsulfanylpyridine

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C6H6BrNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3

InChI Key

IFMCOWPTUPYFCT-UHFFFAOYSA-N

SMILES

CSC1=CN=C(C=C1)Br

Canonical SMILES

CSC1=CN=C(C=C1)Br

2-Bromo-5-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C₆H₆BrNS. It features a pyridine ring substituted with a bromine atom and a methylthio group. This compound is characterized by its unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, which enhances its utility in synthetic applications.

Rather than direct biological interactions. Its participation in palladium-catalyzed coupling reactions highlights its significance in forming complex organic structures. Moreover, its reactivity profiles suggest potential interactions with various nucleophiles and electrophiles, making it a versatile building block in synthetic chemistry .

While specific biological activities of 2-Bromo-5-(methylthio)pyridine are not extensively documented, compounds of similar structure often exhibit significant biological properties. They may serve as intermediates in the synthesis of biologically active molecules, potentially targeting specific enzymes or receptors. The compound's ability to interact with biological systems makes it a candidate for further medicinal chemistry research .

The synthesis of 2-Bromo-5-(methylthio)pyridine typically involves:

  • Halogenation: Bromination of 5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions.
  • Reaction Conditions: The reaction is usually conducted in inert solvents like dichloromethane at low temperatures to minimize side reactions.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precision control over reaction parameters .

2-Bromo-5-(methylthio)pyridine has various applications:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are used in the manufacture of dyes and pigments.
  • Research: The compound is utilized in the development of new chemical entities and potentially in drug discovery efforts targeting specific biological pathways.

Several compounds share structural similarities with 2-Bromo-5-(methylthio)pyridine, including:

Compound NameUnique Features
2-Bromo-5-fluoro-3-methylpyridineContains fluorine; exhibits different reactivity.
2-Bromo-5-(trifluoromethyl)pyridineContains trifluoromethyl group; enhances lipophilicity.
3-Bromo-5-fluoro-2-(methylthio)pyridineDifferent substitution pattern; potential for varied reactivity.

The uniqueness of 2-Bromo-5-(methylthio)pyridine lies in its combination of bromine and methylthio groups on the pyridine ring, which imparts distinct chemical properties that are advantageous for specific synthetic pathways .

XLogP3

2.4

Wikipedia

2-Bromo-5-(methylthio)pyridine

Dates

Last modified: 08-15-2023

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